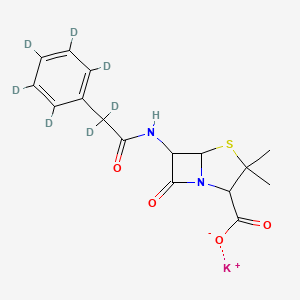
2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it a preferred choice for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups .
Aplicaciones Científicas De Investigación
2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore .
Comparación Con Compuestos Similares
2-Chloro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the iodine substitution.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of chlorine and iodine.
Uniqueness: The combination of chlorine, iodine, and trifluoromethyl groups in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H3ClF3IN2 |
|---|---|
Peso molecular |
322.45 g/mol |
Nombre IUPAC |
2-chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H3ClF3IN2/c7-5-4(12)2(11)1-3(13-5)6(8,9)10/h1H,12H2 |
Clave InChI |
CTNJPGRPVCHAHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)

![Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12342144.png)
![(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342146.png)
![N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide](/img/structure/B12342150.png)



![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)


![(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B12342188.png)
![3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B12342194.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[2-(3,4-dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12342202.png)
